

# Molecular weight and formula of 1-Benzofuran-5-carbaldehyde

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## Compound of Interest

Compound Name: 1-Benzofuran-5-carbaldehyde

Cat. No.: B110962

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## An In-depth Technical Guide to 1-Benzofuran-5-carbaldehyde

This technical guide provides a comprehensive overview of **1-Benzofuran-5-carbaldehyde**, a key intermediate in the synthesis of various biologically active molecules. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

### Core Molecular and Physical Properties

**1-Benzofuran-5-carbaldehyde**, also known as 5-formylbenzofuran, is an aromatic aldehyde. [1] Its chemical structure consists of a benzofuran core with a formyl group attached to the 5th position of the benzene ring.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>6</sub> O <sub>2</sub> [1][2][3][4][5][6][7][8][9]
Molecular Weight	146.14 g/mol [1][3][5][7][8][9]
Appearance	White to off-white crystalline solid[1] or colorless to light yellow liquid[2]
Melting Point	36-38 °C[3][10] or 50.5 °C[1][2]
Boiling Point	70-74 °C at 0.15 mmHg[1][2]
Density	1.238 g/cm <sup>3</sup> [1][2]
Flash Point	110.2 °C[1][2]
CAS Number	10035-16-2[1][2][4][9]

## Synthesis of 1-Benzofuran-5-carbaldehyde

A common method for the synthesis of **1-Benzofuran-5-carbaldehyde** involves a Grignard reaction followed by formylation.

## Experimental Protocol: Grignard Reaction and Formylation

This protocol details the synthesis of **1-Benzofuran-5-carbaldehyde** from 5-bromo-1-benzofuran.

Materials:

- 5-bromo-1-benzofuran
- Magnesium (Mg) turnings
- Iodine (I<sub>2</sub>) crystal
- Dry Tetrahydrofuran (THF)
- Dry N,N-Dimethylformamide (DMF)

- 3N Hydrochloric acid (HCl)
- Ethyl acetate
- Brine solution
- Silica gel for column chromatography
- Petroleum ether
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

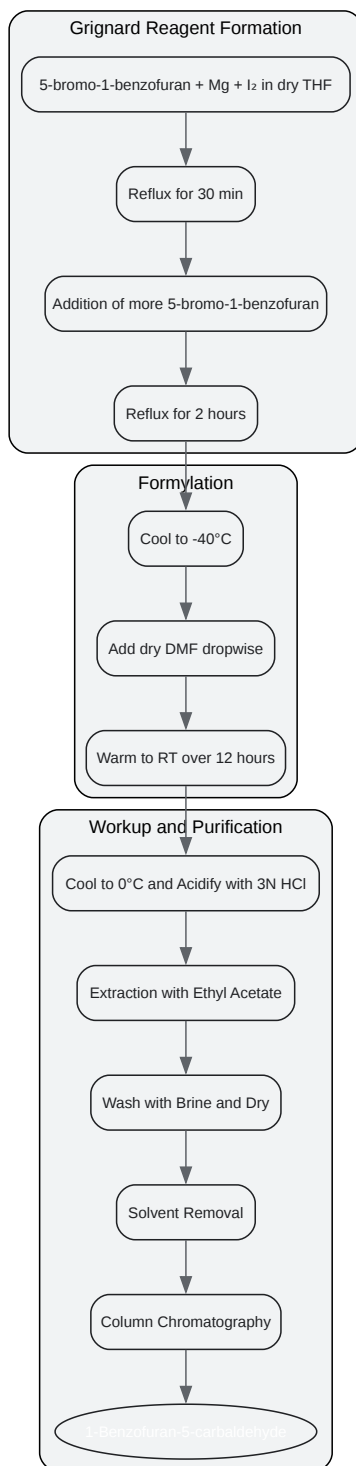
Procedure:

- A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g, 0.038 mol), and a crystal of I<sub>2</sub> in dry THF (2.5 mL) is refluxed under a nitrogen atmosphere for 30 minutes.[\[1\]](#)
- Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added, and the mixture is refluxed for an additional 2 hours.[\[1\]](#)
- The reaction mixture is then cooled to -40 °C, and dry DMF (3.6 g) is added dropwise.[\[1\]](#)
- The mixture is slowly warmed to room temperature over a period of 12 hours.[\[1\]](#)
- Afterward, the reaction mixture is cooled to 0 °C and acidified to a pH of 2 with 3N HCl, followed by stirring for 30 minutes.[\[1\]](#)
- The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).[\[1\]](#)
- The combined organic layers are washed with brine and dried.[\[1\]](#)
- The solvent is removed under vacuum, and the crude product is purified by column chromatography on silica gel using a petroleum ether/dichloromethane eluent system to yield **1-Benzofuran-5-carbaldehyde**.[\[1\]](#)

Yield: Approximately 54%.[\[1\]](#)

## Logical Workflow of Synthesis

## Synthesis Workflow of 1-Benzofuran-5-carbaldehyde

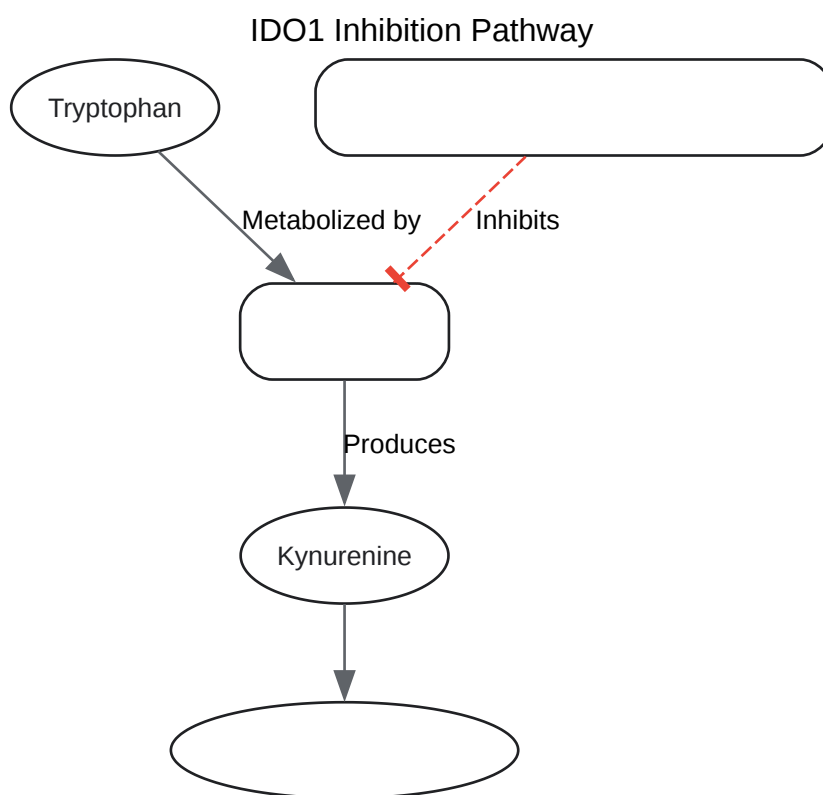
[Click to download full resolution via product page](#)Caption: Synthesis workflow for **1-Benzofuran-5-carbaldehyde**.

## Potential Biological Activities and Signaling Pathways

While **1-Benzofuran-5-carbaldehyde** serves primarily as a synthetic intermediate, its core benzofuran structure is present in numerous molecules with significant biological activities. This suggests that derivatives of **1-Benzofuran-5-carbaldehyde** could be explored for similar properties.

### IDO1 Inhibition

Derivatives of benzofuran have been identified as novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).<sup>[6][7][11]</sup> IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target in cancer immunotherapy.<sup>[7][12]</sup> Inhibition of IDO1 can restore anti-tumor immune responses.<sup>[12]</sup>

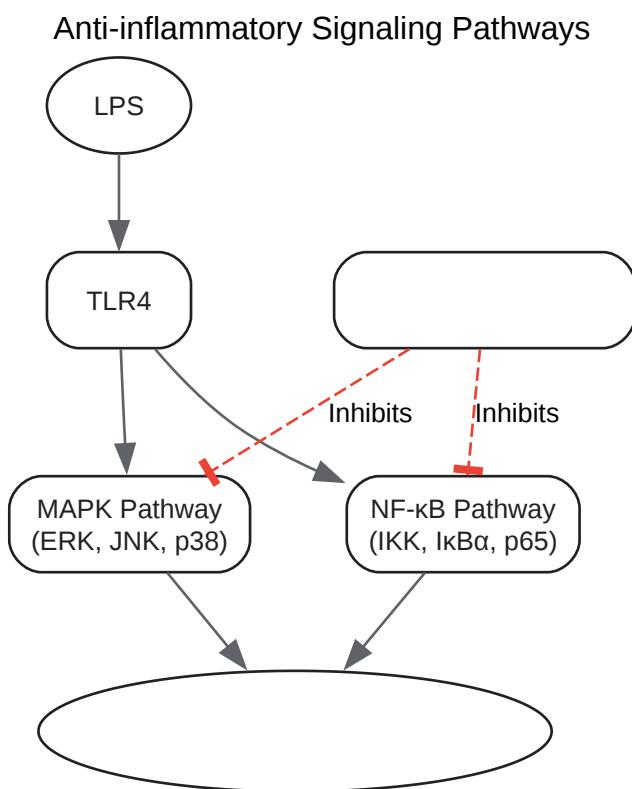


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Caption: Potential IDO1 inhibition by benzofuran derivatives.

## Anti-inflammatory Activity via NF- $\kappa$ B and MAPK Signaling

Benzofuran hybrids have demonstrated anti-inflammatory properties by inhibiting the NF- $\kappa$ B and MAPK signaling pathways.[13][14] These pathways are crucial in regulating the expression of pro-inflammatory mediators.

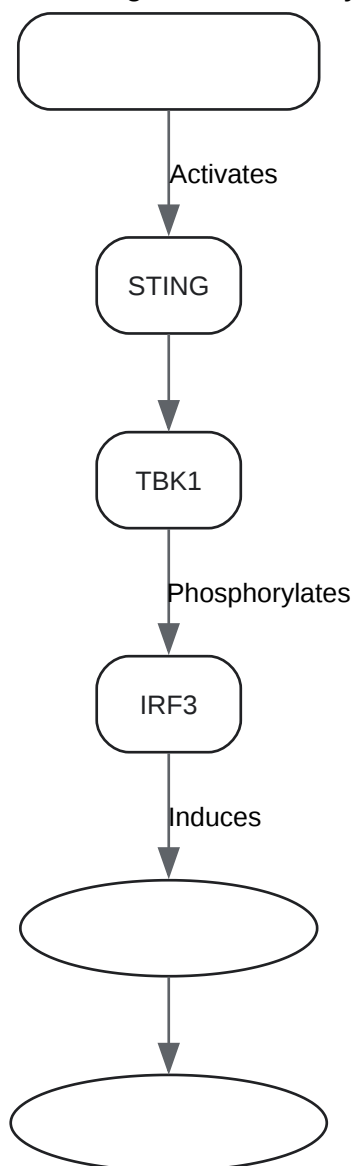
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Caption: Inhibition of NF- $\kappa$ B and MAPK pathways by benzofuran derivatives.

## STING Agonism and Antiviral Activity

Certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[15] Activation of STING leads to the production of type I interferons, which play a critical role in the innate immune response to viral infections.

STING Agonism Pathway



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Caption: STING pathway activation by benzofuran derivatives.

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## References

- 1. Synthesis routes of 1-Benzofuran-5-carbaldehyde [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. jk-sci.com [jk-sci.com]
- 6. MTMT2: Jung Juyoung et al. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2021) BIOORGANIC & MEDICINAL CHEMISTRY LETTERS 0960-894X 1464-3405 40 [m2.mtmt.hu]
- 7. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-benzofuran-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-Benzofuran-5-carbaldehyde | C<sub>9</sub>H<sub>6</sub>O<sub>2</sub> | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 10035-16-2 Cas No. | 1-Benzofuran-5-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
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